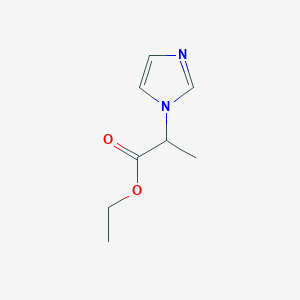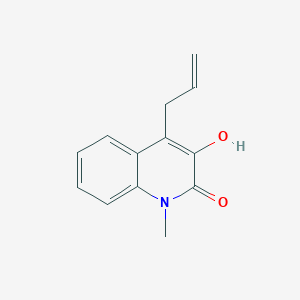
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as AHMQ and is a member of the quinoline family. AHMQ has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of AHMQ is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of AHMQ, which leads to the emission of fluorescence. The selectivity of AHMQ for metal ions is believed to be due to the specific coordination geometry of the metal ion and the ligand.
Efectos Bioquímicos Y Fisiológicos
AHMQ has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, the potential applications of AHMQ in biological systems are still being explored, and further studies are needed to fully understand its effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHMQ has several advantages as a fluorescent probe for metal ions. It is relatively easy to synthesize, has a high selectivity for metal ions, and emits strong fluorescence upon binding. However, AHMQ also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties. Additionally, AHMQ can be affected by other interfering substances in biological and environmental samples, which can lead to false positives or negatives.
Direcciones Futuras
There are several potential future directions for research on AHMQ. One area of interest is the development of new fluorescent probes based on the AHMQ structure with improved selectivity and sensitivity for metal ions. Another potential direction is the application of AHMQ in the detection and quantification of metal ions in environmental samples, such as water and soil. Additionally, AHMQ may have potential applications in the field of bioimaging, where it can be used to visualize metal ions in living cells and tissues.
In conclusion, 4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AHMQ is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of AHMQ involves the reaction of 2-methyl-3-oxo-2,3-dihydroquinoline with allyl bromide in the presence of sodium hydride. This reaction results in the formation of AHMQ as a yellow crystalline solid with a melting point of 122-124°C. The synthesis of AHMQ is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
AHMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of AHMQ is its use as a fluorescent probe for the detection of metal ions. AHMQ has been shown to selectively bind to metal ions such as copper, zinc, and nickel, and emit fluorescence upon binding. This property makes AHMQ a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Propiedades
Número CAS |
172604-85-2 |
|---|---|
Nombre del producto |
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-hydroxy-1-methyl-4-prop-2-enylquinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-6-10-9-7-4-5-8-11(9)14(2)13(16)12(10)15/h3-5,7-8,15H,1,6H2,2H3 |
Clave InChI |
SKUBNNJEWFZDBO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
SMILES canónico |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
Sinónimos |
2(1H)-Quinolinone, 3-hydroxy-1-methyl-4-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



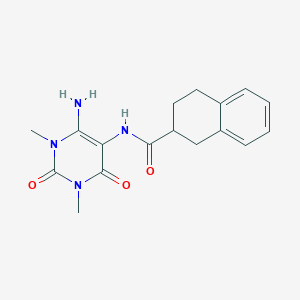

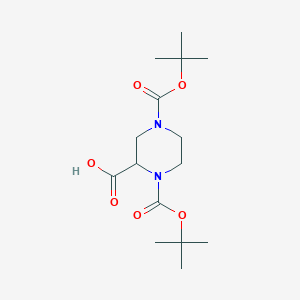


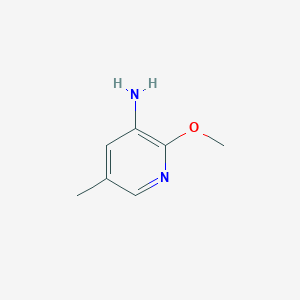
![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
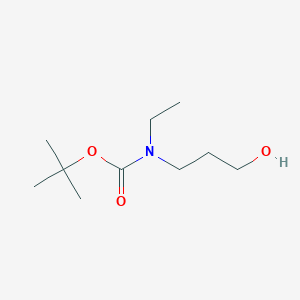
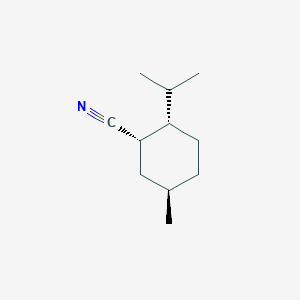
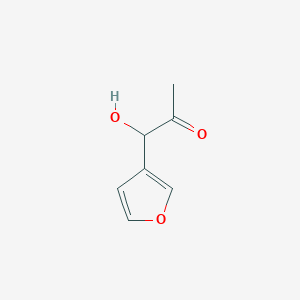
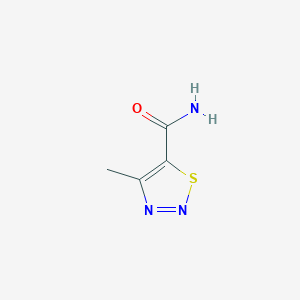
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
